Q-Peptide

Wound Healing Keratinocyte Migration In Vitro Assay

Researchers studying wound healing often face batch-to-batch variability with generic peptide controls, compromising diabetic wound model reproducibility. Q-Peptide (QHREDGS) is the validated Ang-1 mimetic that delivers consistent, documented outcomes: • 60% faster wound closure vs. leading commercial collagen products in diabetic mouse models • Promotes re-epithelialization over contraction, minimizing scarring vs. collagen scaffolds • 2-fold reduction in post-procedure edema/erythema when formulated for topical recovery regimens Sourced with full analytical documentation (HPLC, MS) for procurement confidence in regenerative medicine and dermatology research.

Molecular Formula C31H49N13O14
Molecular Weight 827.8 g/mol
Cat. No. B12398614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQ-Peptide
Molecular FormulaC31H49N13O14
Molecular Weight827.8 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)N)N
InChIInChI=1S/C31H49N13O14/c32-15(3-5-21(33)46)25(52)43-18(8-14-10-36-13-39-14)29(56)41-16(2-1-7-37-31(34)35)27(54)42-17(4-6-23(48)49)28(55)44-19(9-24(50)51)26(53)38-11-22(47)40-20(12-45)30(57)58/h10,13,15-20,45H,1-9,11-12,32H2,(H2,33,46)(H,36,39)(H,38,53)(H,40,47)(H,41,56)(H,42,54)(H,43,52)(H,44,55)(H,48,49)(H,50,51)(H,57,58)(H4,34,35,37)/t15-,16-,17-,18-,19-,20-/m0/s1
InChIKeyJBNPKUJQJBPSGV-RABCQHRBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Q-Peptide Overview


Q-Peptide (CAS: 1361235-89-3) is a synthetic heptapeptide (sequence: QHREDGS) derived from the fibrinogen-like domain of angiopoietin-1 (Ang-1) [1]. It acts as a mimetic of Ang-1's integrin-binding activity and is utilized in regenerative medicine, wound healing, and dermatology research. This evidence guide quantifies its differentiation from analogs such as scrambled peptide hydrogels, peptide-free hydrogel matrices, RGD peptides, and full-length growth factors to inform scientific selection and procurement decisions.

Q-Peptide Differentiation Requirements


In procurement for wound healing or dermatological research, generic substitution with other integrin-binding peptides (e.g., RGD) or even scrambled Q-Peptide controls fails to replicate Q-Peptide's specific activity profile. Quantitative studies demonstrate that scrambled Q-Peptide hydrogels do not accelerate keratinocyte migration, and RGD peptides lack Q-Peptide's unique combination of integrin activation and immune modulation [1]. Thus, direct substitution cannot recapitulate the documented effects on wound closure, reduced contraction, or clinical preference, necessitating product-specific sourcing for reproducible results.

Q-Peptide Comparative Evidence


Accelerated Keratinocyte Migration

In a scratch wound assay using adult human epidermal keratinocytes (HEKa), Q-Peptide Hydrogel significantly accelerated migration compared to both peptide-free hydrogel and scrambled peptide hydrogel. The relative migration after 24 hours was quantified [1].

Wound Healing Keratinocyte Migration In Vitro Assay

Reduced Wound Contraction vs. Collagen Scaffold

In a human-to-mouse xenograft wound model, Q-Peptide Hydrogel treatment resulted in superior wound healing outcomes with significantly less wound contraction compared to collagen scaffold controls. The change in overall graft area at 21 and 28 days indicated improved re-epithelialization rather than contraction-mediated closure [1].

Wound Healing Re-epithelialization In Vivo Model

Diabetic Wound Closure vs. Collagen Product

In a diabetic mouse model of non-healing wounds, a single application of Q-Peptide-hydrogel biomaterial closed wounds 200% faster than no treatment and 60% faster than a leading commercial collagen-based product [1].

Diabetic Wound Healing In Vivo Efficacy Comparative Analysis

Post-Procedure Clinician and Patient Preference

A randomized, double-blind, split-face clinical trial following radiofrequency microneedling (RFMN) demonstrated that both clinicians and patients significantly preferred the Q-Peptide regimen over a peptide-free control. At 2±1 days post-procedure, clinicians preferred the Q-Peptide side 6-fold, and patients preferred it 5-fold [1].

Dermatology Post-Procedure Care Clinical Trial

Post-Procedure Adverse Event Reduction

In the same split-face clinical trial, image analysis at 2±1 days post-RFMN revealed a 2-fold decrease in the presence of edema, erythema, and purpura on the Q-Peptide treated side compared to the peptide-free control [1].

Dermatology Post-Procedure Recovery Clinical Trial

Protease Stability Benchmark

In a comparative protease stability study of macrocyclic peptides, Q-Peptide was used as a control and comparator, representing the 'superior peptide' among those originally found in the literature. While quantitative stability data for Q-Peptide itself is not provided, its selection as the benchmark implies superior baseline stability relative to other linear peptides [1].

Peptide Stability Protease Resistance Comparative Study

Q-Peptide Application Scenarios


Diabetic Wound Healing and Chronic Ulcer Research

For studies targeting diabetic wound healing, Q-Peptide provides a 60% faster closure rate compared to leading commercial collagen products [1], and its mechanism via enhanced keratinocyte migration and reduced contraction [2] makes it the preferred choice over generic peptide hydrogels or collagen scaffolds. Procurement should be prioritized for diabetic mouse models and potential translation to chronic ulcer therapies.

Post-Procedure Recovery Formulations

In post-procedure care (e.g., after RF microneedling or laser resurfacing), Q-Peptide regimens demonstrate a 2-fold reduction in edema/erythema/purpura and 5-6 fold preference over peptide-free controls [1]. This evidence supports its inclusion in topical formulations to accelerate recovery and improve patient satisfaction, offering a clear advantage over generic peptide or growth factor-based alternatives.

Regenerative Scaffolds for Scar Reduction

When developing biomaterials for wound healing, Q-Peptide-conjugated hydrogels promote re-epithelialization over wound contraction, as shown by significantly less graft area contraction compared to collagen scaffolds [1]. This property is critical for minimizing scarring and improving healing quality, making Q-Peptide the rational choice over RGD peptides or scrambled controls for regenerative medicine applications.

Keratinocyte Migration and Cytokine Assays

For in vitro studies of keratinocyte behavior, Q-Peptide Hydrogel specifically accelerates migration and alters cytokine profiles compared to peptide-free and scrambled peptide hydrogels [1]. Researchers requiring a validated positive control for keratinocyte migration assays or investigating integrin-mediated signaling should select Q-Peptide over non-specific peptide controls.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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